Securinine

GABA-A receptor pharmacology Receptor binding assays Neuropharmacology

Procure only (-)-Securinine (CAS 5610-40-2) for target validation; allosecurinine and virosecurinine (IC50 >1 mM) lack GABA-A antagonism. Research-grade (≥98%) suits pharmacology studies; ISO 17034 phyproof® standard required for method validation. HeLa IC50 32.3 μM; murine CD50 5.2 mg/kg i.p.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 5610-40-2
Cat. No. B1681715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecurinine
CAS5610-40-2
Synonymsallonorsecurinine
allosecurinine
securinan-11-one
securinine
securinine methiodide
securinine nitrate
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
InChIInChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1
InChIKeySWZMSZQQJRKFBP-WZRBSPASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Securinine (CAS 5610-40-2): Technical Baseline for Scientific Procurement of a Stereospecific GABA-A Receptor Antagonist


Securinine (CAS 5610-40-2), specifically the naturally occurring (–)-enantiomer, is a plant-derived indolizidine alkaloid with a conformationally restricted tetracyclic structure [1]. Its primary pharmacological identity is defined by stereospecific competitive antagonism at the GABA recognition site of the GABA-A receptor complex [2]. Securinine is commercially available in two distinct material grades: as a high-purity (>98% to 99.93%) research-grade solid for in vitro and in vivo pharmacological studies , and as a certified phyproof® primary reference substance with assigned absolute purity (chromatographic purity, water, residual solvents, and inorganic impurities quantified) for analytical method validation and quality control applications .

Why Securinine Cannot Be Interchanged with Allosecurinine, Virosecurinine, or Other In-Class Analogs


Within the Securinega alkaloid family, the stereochemical configuration at the C-2 (C-6 in alternative numbering) position fundamentally determines GABA-A receptor antagonism. (–)-Securinine and its reduced derivative dihydrosecurinine retain measurable GABA-A antagonist activity, whereas the stereoisomers allosecurinine and virosecurinine exhibit IC50 values exceeding 1 mM—more than 20-fold weaker than securinine—and are effectively inactive as GABA-A antagonists in electrophysiological assays [1]. Pharmacophore modeling further demonstrates that the inactivity of these closely related compounds stems from the loss of correct spatial orientation of critical hydrogen-bonding functionalities required for GABA-A selectivity, with an accurate intercharge distance (>5 Å) being essential for antagonist potency [2]. Consequently, substitution of (–)-securinine with allosecurinine or virosecurinine in any GABA-A receptor-targeted experimental system will result in complete loss of the intended pharmacological phenotype. The evidence below quantifies these differences in binding affinity, functional antagonism, and analytical standardization.

Securinine Quantitative Differentiation Evidence: Binding, Functional Antagonism, and Analytical Traceability


GABA-A Receptor Binding Affinity: Securinine vs. Allosecurinine and Virosecurinine

(–)-Securinine inhibits [3H]GABA binding to rat brain membranes with an IC50 of approximately 50 µM. In contrast, the stereoisomers allosecurinine and virosecurinine exhibit IC50 values greater than 1 mM—a >20-fold reduction in binding affinity that renders them functionally inactive at physiologically relevant concentrations [1]. For comparison, the classical GABA-A antagonist bicuculline has an IC50 approximately 7-fold lower (more potent) than securinine in this same assay, establishing securinine as an intermediate-potency tool compound [1].

GABA-A receptor pharmacology Receptor binding assays Neuropharmacology

Functional GABA-A Antagonism in Electrophysiological Assays: Securinine and Dihydrosecurinine vs. Inactive Stereoisomers

In extracellular electrophysiological recordings from cat spinal cord neurons, (–)-securinine and dihydrosecurinine blocked the inhibitory action of GABA while having no effect on glycine-mediated inhibition, confirming selective GABA-A antagonism. Allosecurinine and virosecurinine were much less active as GABA receptor antagonists in this functional test, consistent with their lack of binding affinity [1]. This functional selectivity was further validated in vivo: (–)-securinine at 5.2 mg/kg (i.p.) induces clonic and tonic convulsions in mice, an effect that is reversed by GABA administration, confirming that the convulsant phenotype is GABA-A antagonism-dependent [2].

Electrophysiology GABA-A receptor function Neuronal inhibition

Analytical Standardization: Certified Absolute Purity vs. Research-Grade Purity Specifications

Securinine is available in two distinct material grades with differing procurement implications. Research-grade (–)-securinine is supplied with HPLC purity specifications of 98.23% to 99.93% (chromatographic purity only), suitable for in vitro and in vivo pharmacology studies . In contrast, the phyproof® Reference Substance (Sigma-Aldrich PHL85771) is certified as a primary reference standard with assigned absolute purity that accounts for chromatographic purity, water content, residual solvents, and inorganic impurities, accompanied by a batch-specific Certificate of Analysis under ISO 17034 and ISO/IEC 17025 accreditation [1]. The latter is required for analytical method validation, quantitative NMR calibration, and regulatory-compliant quality control.

Analytical chemistry Reference standards Quality control

Cytotoxicity Differentiation Across Cancer Cell Lines: Securinine IC50 Profile

(–)-Securinine exhibits cell line-dependent cytotoxic potency that varies by approximately 4.3-fold across different cancer types under comparable 24-hour exposure conditions. In HeLa cervical cancer cells, the IC50 is 7.02±0.52 μg/mL (32.3 μM) [1], whereas in HL-60 acute myeloid leukemia cells, the 24-hour IC50 is 47.88 μM [2]. This differential sensitivity is mechanistically distinct: HeLa cells undergo ROS-dependent apoptosis with ERK1/2, caspase-9, and caspase-3/7 activation and S-phase cell cycle arrest , while HL-60 cells exhibit time-dependent increasing sensitivity (IC50 reducing to 23.85 μM at 48h and 18.87 μM at 72h) associated with G1/S phase arrest and downregulation of PI3K/Akt/mTOR pathway genes [2].

Cancer pharmacology Cytotoxicity assays Drug discovery

Pharmacophore Requirements for GABA-A Antagonism: Molecular Basis of Stereochemical Specificity

Molecular modeling and pharmacophore analysis of GABA-A antagonists reveals that (–)-securinine possesses an accessible cationic and anionic site separated by an intercharge distance of 4.6-5.2 Å, with correct spatial orientation of additional hydrogen-bonding functionalities on the ring system that are crucial for GABA-A selectivity [1]. The pharmacophore model accounts for the complete inactivity of closely related compounds including (–)-bicuculline (the inactive enantiomer), adlumidine, virosecurinine, and allosecurinine—all of which lack the required spatial arrangement of binding determinants despite sharing core structural features with (–)-securinine [1].

Molecular modeling Pharmacophore analysis Receptor-ligand interactions

Long-Term Stability Specifications for Laboratory Procurement Planning

Securinine powder demonstrates documented long-term stability when stored under specified conditions. According to vendor stability data, (–)-securinine powder stored at -20°C remains stable for 3 years from the date of receipt, with shelf life documented as 1,460 days (4 years) under recommended storage conditions [1]. The phyproof® Reference Substance is specified for storage at 2-8°C, consistent with its use as a certified analytical standard requiring refrigeration rather than freezing .

Compound storage Stability testing Inventory management

Securinine: Evidence-Backed Application Scenarios for Scientific Procurement


GABA-A Receptor Pharmacology Studies Requiring Stereospecific Antagonism

Securinine is the appropriate tool compound for GABA-A receptor studies where a competitive antagonist of intermediate potency is required. At ~50 µM IC50 in [3H]GABA binding assays, it occupies a niche between high-potency antagonists like bicuculline (~7 µM) and completely inactive stereoisomers. Electrophysiological confirmation of selective GABA blockade without affecting glycine receptors makes securinine suitable for experiments requiring pathway-specific inhibition [1]. Critical procurement note: allosecurinine and virosecurinine (IC50 >1 mM) cannot substitute—they lack functional GABA-A antagonism entirely [1].

Analytical Method Development and QC Requiring Certified Reference Material

For HPLC method validation, quantitative NMR calibration, or regulatory-compliant quality control of securinine-containing materials, only the phyproof® Reference Substance (Sigma-Aldrich PHL85771) meets ISO 17034 and ISO/IEC 17025 certified reference material requirements. This grade provides batch-specific absolute purity values accounting for water, residual solvents, and inorganic impurities—data not available from research-grade material certificates . Research-grade material (98.23-99.93% HPLC purity) is sufficient for pharmacology studies but should not be used as a calibration standard in validated analytical methods .

Cancer Cell Line Studies with Dose-Response and Time-Course Design

Securinine's cell line-dependent IC50 profile (32.3 µM in HeLa vs. 47.88 µM in HL-60 at 24h) dictates experimental design parameters [2]. HeLa cell studies should employ concentrations centered around 32 µM for 24-72h exposures to capture ROS-dependent apoptosis and S-phase arrest. HL-60 leukemia studies benefit from extended time courses (48-72h) due to progressive sensitivity increase (IC50 decreases from 47.88 µM to 18.87 µM) [2]. Procurement quantities should account for the higher concentrations required in HL-60 acute exposure experiments relative to HeLa studies.

In Vivo CNS Studies Using Validated Convulsant Positive Control

Securinine serves as a validated positive control in murine seizure models requiring GABA-A antagonist-induced convulsions. The documented CD50 of 5.2 mg/kg (i.p.) for clonic and tonic convulsions in mice provides a benchmark dose for experimental design, and convulsion reversal by GABA administration confirms the specificity of the phenotype [2]. This established dose-response relationship enables securinine to serve as a reference standard for evaluating novel anticonvulsant compounds or validating GABA-A receptor function in genetically modified mouse models.

Technical Documentation Hub

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